molecular formula C12H12N4O2 B2915352 2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-(prop-2-en-1-yl)acetamide CAS No. 440331-83-9

2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-(prop-2-en-1-yl)acetamide

Cat. No.: B2915352
CAS No.: 440331-83-9
M. Wt: 244.254
InChI Key: HXTLOMVWVIEKKL-UHFFFAOYSA-N
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Description

2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-(prop-2-en-1-yl)acetamide: is a synthetic organic compound that belongs to the class of benzotriazine derivatives

Scientific Research Applications

2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-(prop-2-en-1-yl)acetamide: has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the construction of diverse chemical libraries for screening purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-(prop-2-en-1-yl)acetamide typically involves the following steps:

    Formation of the Benzotriazine Core: The benzotriazine core can be synthesized by the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Acetamide Group: The acetamide group is introduced through an acylation reaction, where an acyl chloride or anhydride reacts with the amine group on the benzotriazine core.

    Allylation: The final step involves the allylation of the acetamide group using an allyl halide in the presence of a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the benzotriazine ring, potentially converting it to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the allyl group, where nucleophiles such as thiols or amines can replace the allyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like thiols (R-SH) or amines (R-NH2) in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Thioethers or amines.

Mechanism of Action

The mechanism of action of 2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-(prop-2-en-1-yl)acetamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.

    Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway in inflammation or the PI3K/Akt pathway in cancer.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-methylacetamide
  • 2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-ethylacetamide
  • 2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-propylacetamide

Uniqueness

2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-(prop-2-en-1-yl)acetamide: is unique due to the presence of the allyl group, which imparts distinct reactivity and potential for further functionalization compared to its analogs with alkyl groups.

Properties

IUPAC Name

2-(4-oxo-1,2,3-benzotriazin-3-yl)-N-prop-2-enylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O2/c1-2-7-13-11(17)8-16-12(18)9-5-3-4-6-10(9)14-15-16/h2-6H,1,7-8H2,(H,13,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXTLOMVWVIEKKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)CN1C(=O)C2=CC=CC=C2N=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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